(3,4-difluorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Description
The compound “(3,4-difluorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone” is a triazolopyrimidine derivative featuring a piperazine-linked methanone scaffold. Its structure includes:
- A triazolo[4,5-d]pyrimidine core, a heterocyclic system known for its role in kinase inhibition and nucleotide mimicry.
- A piperazine ring at the 7-position, providing conformational flexibility and hydrogen-bonding capacity.
- A 3,4-difluorophenyl methanone group, contributing lipophilicity and influencing target binding via halogen interactions.
Properties
IUPAC Name |
(3,4-difluorophenyl)-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F2N7O2/c1-2-34-17-6-4-16(5-7-17)32-22-20(28-29-32)21(26-14-27-22)30-9-11-31(12-10-30)23(33)15-3-8-18(24)19(25)13-15/h3-8,13-14H,2,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOLATDRFGDFJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=C(C=C5)F)F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F2N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3,4-difluorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic molecule with potential pharmacological applications. Its structure incorporates several bioactive moieties, including a triazole and piperazine, which are known for their diverse biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C23H21F2N7O2, with a molecular weight of 465.465 g/mol. The presence of fluorine atoms and the triazolo-pyrimidine scaffold contributes to its potential bioactivity.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Triazole Moiety : Compounds containing triazole rings have been shown to exhibit antifungal, antibacterial, and anticancer properties due to their ability to inhibit enzyme functions and disrupt cellular processes .
- Piperazine Ring : Piperazine derivatives are often associated with psychoactive effects and can modulate neurotransmitter systems, suggesting potential applications in neuropharmacology .
Antimicrobial Activity
Research indicates that compounds similar to this compound demonstrate significant antimicrobial properties. For instance:
- Antibacterial Effects : Studies have shown that triazole derivatives exhibit activity against a range of bacteria including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) often in the low μg/mL range .
- Antifungal Activity : Triazole compounds are particularly noted for their antifungal properties, with some derivatives showing efficacy comparable to established antifungal agents like fluconazole .
Anticancer Activity
The compound's structure suggests potential anticancer activity. Research on related triazole compounds has indicated:
- Cytotoxicity : Several studies have evaluated the cytotoxic effects of triazole derivatives against various cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). Some derivatives have shown significant cytotoxic effects, indicating their potential as chemotherapeutic agents .
Case Studies
- Synthesis and Evaluation : A study synthesized a series of 1,2,4-triazoles and evaluated their biological activities. The results indicated that certain derivatives exhibited potent anticancer activities against multiple human cancer cell lines .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of triazole compounds revealed that modifications at specific positions significantly enhanced biological activity. This highlights the importance of structural optimization in drug design .
Data Summary Table
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with other triazolopyrimidine and piperazine derivatives. Below is a comparative analysis based on substituent effects and hypothetical pharmacological profiles:
Key Observations
Substituent Effects on Pharmacokinetics: The 4-ethoxyphenyl group in the target compound likely improves aqueous solubility compared to the 4-methylphenyl or 4-trifluoromethylphenyl groups in analogues . Ethoxy’s electron-donating nature may also reduce oxidative metabolism.
Bioactivity Hypotheses :
- Triazolopyrimidines are often associated with kinase inhibition (e.g., Aurora kinases). The target compound’s piperazine linker may allow for reversible binding to ATP pockets, similar to reported kinase inhibitors .
- Analogues with dichlorophenyl groups (e.g., ) are linked to antifungal activity, but the target compound’s fluorine/ethoxy substituents may shift its selectivity toward cancer or inflammatory targets .
Synthetic Considerations :
- The piperazine-triazolopyrimidine scaffold is typically synthesized via nucleophilic aromatic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC), as inferred from methods in plant-derived bioactive compound synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
